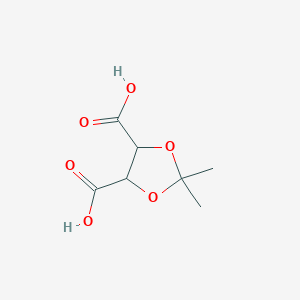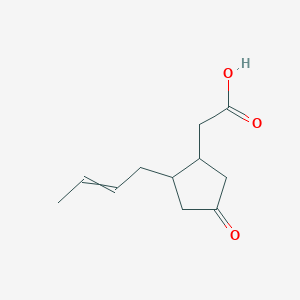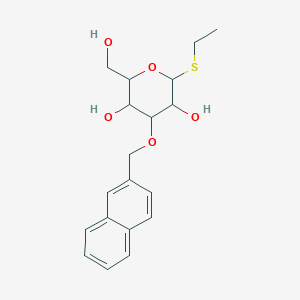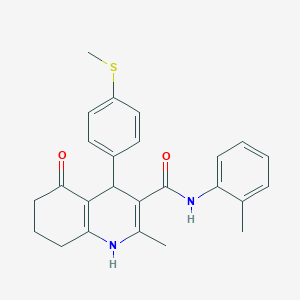![molecular formula C12H15BrN2O B14787679 1-[1-(4-Bromophenyl)ethyl]-1,3-diazinan-2-one](/img/structure/B14787679.png)
1-[1-(4-Bromophenyl)ethyl]-1,3-diazinan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(4-Bromophenyl)ethyl]-1,3-diazinan-2-one typically involves the reaction of 4-bromophenyl ethyl ketone with piperidine under specific conditions. The process includes the following steps:
Formation of the Intermediate: 4-bromophenyl ethyl ketone is reacted with piperidine in the presence of a base such as sodium hydride or potassium carbonate.
Cyclization: The intermediate undergoes cyclization to form the diazinanone ring structure.
Purification: The final product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
1-[1-(4-Bromophenyl)ethyl]-1,3-diazinan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogen substitution reactions can occur with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound .
Applications De Recherche Scientifique
1-[1-(4-Bromophenyl)ethyl]-1,3-diazinan-2-one has several scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for the identification and quantification of synthetic opioids.
Biology: Studied for its interaction with opioid receptors and its effects on cellular signaling pathways.
Medicine: Investigated for its potential use in pain management and as a tool for understanding opioid addiction mechanisms.
Industry: Utilized in the development of new synthetic routes and the production of related compounds.
Mécanisme D'action
The compound acts as a full agonist at the μ-opioid receptor (MOR), which is a key receptor in the central nervous system responsible for pain modulation and reward. By binding to MOR, 1-[1-(4-Bromophenyl)ethyl]-1,3-diazinan-2-one mimics the effects of natural opioids, leading to analgesia, euphoria, and sedation. The activation of MOR also triggers downstream signaling pathways that contribute to its pharmacological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Fentanyl: Another potent synthetic opioid with a similar mechanism of action but different chemical structure.
Bezitramide: An opioid listed in Schedule I of the 1961 Single Convention on Narcotic Drugs, structurally similar to Brorphine.
Uniqueness
1-[1-(4-Bromophenyl)ethyl]-1,3-diazinan-2-one is unique due to its specific chemical structure, which allows it to bind with high affinity to the μ-opioid receptor. This high affinity contributes to its potent analgesic effects and distinguishes it from other synthetic opioids .
Propriétés
Formule moléculaire |
C12H15BrN2O |
|---|---|
Poids moléculaire |
283.16 g/mol |
Nom IUPAC |
1-[1-(4-bromophenyl)ethyl]-1,3-diazinan-2-one |
InChI |
InChI=1S/C12H15BrN2O/c1-9(10-3-5-11(13)6-4-10)15-8-2-7-14-12(15)16/h3-6,9H,2,7-8H2,1H3,(H,14,16) |
Clé InChI |
JYMNPBFCRPNOJW-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=CC=C(C=C1)Br)N2CCCNC2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Tert-butyl 2-amino-4-butan-2-yl-4,6-dihydropyrrolo[3,4-d][1,3]thiazole-5-carboxylate](/img/structure/B14787607.png)

![Benzenesulfonamide, N-[3-(methoxymethyl)phenyl]-4-methyl-3-(4-methyl-1-piperazinyl)-](/img/structure/B14787617.png)

![1-[4-Ethynyl-5-(hydroxymethyl)-2,5-dihydrofuran-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B14787625.png)
![7-[3,5-dihydroxy-2-(3-oxo-5-phenylpent-1-enyl)cyclopentyl]-N-ethylhept-5-enamide](/img/structure/B14787629.png)

![(3AR,7AS)-5-(Benzyloxycarbonyl)-2-(tert-butoxycarbonyl)octahydro-1H-pyrrolo[3,4-C]pyridine-7A-carboxylic acid](/img/structure/B14787635.png)



![2-[(4-chlorobenzoyl)amino]-3-(2-oxo-3,4,4a,5,6,7,8,8a-octahydro-1H-quinolin-4-yl)propanoic acid;hydrate](/img/structure/B14787689.png)
![[4-(3,3-Dimethylazetidine-1-carbonyl)phenyl]boronic acid pinacol ester](/img/structure/B14787692.png)
